Cas no 83249-10-9 (3-Methoxycarbonylbicyclo[1.1.1]pentane-1-carboxylic acid)

3-Methoxycarbonylbicyclo[1.1.1]pentane-1-carboxylic acid structure
83249-10-9 structure
Nome del prodotto:3-Methoxycarbonylbicyclo[1.1.1]pentane-1-carboxylic acid
Numero CAS:83249-10-9
MF:C8H10O4
MW:170.162602901459
MDL:MFCD20638314
CID:675621
PubChem ID:15579850

3-Methoxycarbonylbicyclo[1.1.1]pentane-1-carboxylic acid Proprietà chimiche e fisiche

Nomi e identificatori

    • Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, monomethyl ester
    • 3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid
    • 3-methoxycarbonylbicyclo[1.1.1]pentane-1-carboxylate
    • 3-Methoxycarbonylbicyclo-[1.1.1]pentane-1-carboxylic acid
    • Bicyclo[1.1.1]​pentane-​1,​3-​dicarboxylic acid, 1-​methyl ester
    • Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid 1-Monomethyl Ester
    • Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid monomethyl ester
    • 3-Methoxycarbonylbicyclo[1.1.1]pentane-1-carboxylic acid
    • 1-Methyl bicyclo[1.1.1]pentane-1,3-dicarboxylate (ACI)
    • Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, monomethyl ester (9CI)
    • 3-(Methoxycarbonyl)bicyclo[1.1.1]pentan-1-carboxylicacid
    • Bicyclo[1.1.1]pentan-1,3-dicarboxylic acid-1-methyl ester
    • 3-(methoxycarbonyl)bicyclo<1.1.1>pentane-1-carboxylic acid
    • M3149
    • SCHEMBL9143861
    • SCHEMBL20851079
    • UJZHYIMESNWEQA-UHFFFAOYSA-N
    • SCHEMBL20851067
    • 1,1'-Bicyclo[1,1,1]pentane-1,3-dicarboxylic acid monomethyl ester
    • SB38921
    • 3-(methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylicacid
    • EN300-132008
    • GS-8008
    • Z1262511436
    • CS-W001056
    • Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, 1-methyl ester, AldrichCPR
    • Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, 1-methyl ester
    • AKOS024255979
    • SY042099
    • DB-122745
    • 83249-10-9
    • EN300-19052195
    • MFCD20638314
    • MDL: MFCD20638314
    • Inchi: 1S/C8H10O4/c1-12-6(11)8-2-7(3-8,4-8)5(9)10/h2-4H2,1H3,(H,9,10)
    • Chiave InChI: UJZHYIMESNWEQA-UHFFFAOYSA-N
    • Sorrisi: O=C(C12CC(C1)(C(OC)=O)C2)O

Proprietà calcolate

  • Massa esatta: 170.05790880g/mol
  • Massa monoisotopica: 170.05790880g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 12
  • Conta legami ruotabili: 3
  • Complessità: 249
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 63.6Ų
  • XLogP3: -0.1

Proprietà sperimentali

  • Densità: 1.559±0.06 g/cm3 (20 ºC 760 Torr),
  • Punto di fusione: 138.0 to 142.0 deg-C
  • Punto di ebollizione: 272.2±40.0 ºC (760 Torr),
  • Punto di infiammabilità: 111.2±20.8 ºC,
  • Solubilità: Leggermente solubile (14 g/l) (25°C),

3-Methoxycarbonylbicyclo[1.1.1]pentane-1-carboxylic acid Informazioni sulla sicurezza

3-Methoxycarbonylbicyclo[1.1.1]pentane-1-carboxylic acid Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1050908-100mg
3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid
83249-10-9 98%
100mg
¥44 2023-04-13
Enamine
EN300-132008-5.0g
3-(methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid
83249-10-9 95%
5.0g
$131.0 2023-07-06
eNovation Chemicals LLC
Y0975204-25g
3-(methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid
83249-10-9 95%
25g
$460 2024-07-24
abcr
AB391260-5 g
3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid, 95%; .
83249-10-9 95%
5g
€235.40 2023-04-25
abcr
AB391260-1g
3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid, 95%; .
83249-10-9 95%
1g
€80.40 2025-02-20
Ambeed
A387227-1g
3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid
83249-10-9 95%
1g
$13.0 2025-02-26
Ambeed
A387227-5g
3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid
83249-10-9 95%
5g
$47.0 2025-02-26
Enamine
EN300-19052195-5.0g
3-(methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid
83249-10-9
5.0g
$131.0 2023-07-06
Enamine
EN300-132008-100.0g
3-(methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid
83249-10-9 95%
100.0g
$1749.0 2023-07-06
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M39140-5g
3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid
83249-10-9 95%
5g
¥276.0 2024-07-19

3-Methoxycarbonylbicyclo[1.1.1]pentane-1-carboxylic acid Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Sodium hydroxide
Riferimento
Bicyclo[1.1.1]pentane-Derived Building Blocks for Click Chemistry
Kokhan, Serhii O.; et al, European Journal of Organic Chemistry, 2017, 2017(43), 6450-6456

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Methyllithium Solvents: Diethyl ether
1.2 -
2.1 Reagents: Sodium hydroxide ,  Bromine
2.2 Reagents: Hydrochloric acid Solvents: Water
3.1 Reagents: Thionyl chloride
3.2 -
4.1 Reagents: Sodium hydroxide
Riferimento
Bicyclo[1.1.1]pentane-Derived Building Blocks for Click Chemistry
Kokhan, Serhii O.; et al, European Journal of Organic Chemistry, 2017, 2017(43), 6450-6456

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Methanol ;  10 min, 23 °C; 1 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
Riferimento
Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor
Stepan, Antonia F.; et al, Journal of Medicinal Chemistry, 2012, 55(7), 3414-3424

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Sodium hydroxide ,  Bromine Solvents: 1,4-Dioxane ,  Water
1.2 Reagents: Thionyl chloride Solvents: Thionyl chloride
1.3 Solvents: Methanol
2.1 Reagents: Sodium hydroxide Solvents: Methanol
Riferimento
(S)-(+)-2-(3'-Carboxybicyclo[1.1.1]pentyl)- glycine, a Structurally New Group I Metabotropic Glutamate Receptor Antagonist
Pellicciari, Roberto; et al, Journal of Medicinal Chemistry, 1996, 39(15), 2874-2876

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Thionyl chloride Solvents: Methanol ;  20 - 40 °C; overnight, rt
2.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran ;  72 h, 50 °C; 50 °C → rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 3 - 4, rt
Riferimento
Large-scale synthesis and modifications of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (BCP)
Ripenko, Vasyl; et al, Journal of Organic Chemistry, 2021, 86(20), 14061-14068

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Methyllithium Solvents: Diethyl ether ;  -30 °C
1.2 Solvents: Diethyl ether ;  0 °C; 4 d, rt
1.3 Solvents: Diethoxymethane ;  5 h; 12 h, rt
1.4 Reagents: Hydrochloric acid Solvents: Water
2.1 Reagents: Sodium periodate Catalysts: Ruthenium trichloride Solvents: Carbon tetrachloride ,  Acetonitrile ,  Water ;  96 h
Riferimento
3-aminobicyclo[1.1.1]pentane-1-carboxylic acid derivatives: Synthesis and incorporation into peptides
Paetzel, Michael; et al, European Journal of Organic Chemistry, 2004, (3), 493-498

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran ;  72 h, 50 °C; 50 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 3 - 4, rt
Riferimento
Large-scale synthesis and modifications of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (BCP)
Ripenko, Vasyl; et al, Journal of Organic Chemistry, 2021, 86(20), 14061-14068

Metodo di produzione 8

Condizioni di reazione
Riferimento
3-Carboxy-/3-Aminobicyclo[1.1.1]pentane-Derived Sulfonamides and Sulfonyl Fluorides - Advanced Bifunctional Reagents for Organic Synthesis and Drug Discovery
Kokhan, Serhii O.; et al, European Journal of Organic Chemistry, 2020, 2020(15), 2210-2216

Metodo di produzione 9

Condizioni di reazione
1.1 Reagents: Thionyl chloride Solvents: Thionyl chloride
2.1 Solvents: Methanol
3.1 Reagents: Sodium hydroxide Solvents: Methanol
Riferimento
A practical photochemical synthesis of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid
Kaszynski, Piotr; et al, Journal of Organic Chemistry, 1988, 53(19), 4593-4

Metodo di produzione 10

Condizioni di reazione
1.1 Reagents: Sodium hydroxide ,  Bromine Solvents: 1,4-Dioxane ,  Water ;  4 min, 23 °C → 27 °C; 27 °C → -10 °C; 45 min, -10 °C; -3 °C → 3 °C; 13 h, 3 °C → 23 °C
1.2 Reagents: Sodium bisulfite ;  25 min, 23 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
2.1 Reagents: Thionyl chloride ;  12 h, reflux; reflux → 23 °C; 23 °C → 0 °C
2.2 0 °C → 40 °C; 1 h, reflux
3.1 Reagents: Sodium hydroxide Solvents: Methanol ;  10 min, 23 °C; 1 h, reflux
3.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
Riferimento
Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor
Stepan, Antonia F.; et al, Journal of Medicinal Chemistry, 2012, 55(7), 3414-3424

Metodo di produzione 11

Condizioni di reazione
1.1 Reagents: Methyllithium Solvents: Diethyl ether ,  Pentane ;  60 min, -78 °C; 15 min, -78 °C; 1 h, 0 °C
1.2 Solvents: Diethyl ether ,  Pentane ;  0 °C → -10 °C; -10 °C → -5 °C; -5 °C → 5 °C
2.1 Reagents: Sodium hydroxide ,  Bromine Solvents: 1,4-Dioxane ,  Water ;  4 min, 23 °C → 27 °C; 27 °C → -10 °C; 45 min, -10 °C; -3 °C → 3 °C; 13 h, 3 °C → 23 °C
2.2 Reagents: Sodium bisulfite ;  25 min, 23 °C
2.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
3.1 Reagents: Thionyl chloride ;  12 h, reflux; reflux → 23 °C; 23 °C → 0 °C
3.2 0 °C → 40 °C; 1 h, reflux
4.1 Reagents: Sodium hydroxide Solvents: Methanol ;  10 min, 23 °C; 1 h, reflux
4.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
Riferimento
Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor
Stepan, Antonia F.; et al, Journal of Medicinal Chemistry, 2012, 55(7), 3414-3424

Metodo di produzione 12

Condizioni di reazione
1.1 Reagents: Sodium hydroxide Catalysts: Tetramethylammonium bromide Solvents: Ethanol ,  Dichloromethane ,  Water
2.1 Reagents: Methyllithium Solvents: Diethyl ether ,  Pentane
2.2 Solvents: Diethyl ether ,  Pentane
3.1 Reagents: Sodium hydroxide ,  Bromine Solvents: 1,4-Dioxane ,  Water
3.2 Reagents: Thionyl chloride Solvents: Thionyl chloride
3.3 Solvents: Methanol
4.1 Reagents: Sodium hydroxide Solvents: Methanol
Riferimento
(S)-(+)-2-(3'-Carboxybicyclo[1.1.1]pentyl)- glycine, a Structurally New Group I Metabotropic Glutamate Receptor Antagonist
Pellicciari, Roberto; et al, Journal of Medicinal Chemistry, 1996, 39(15), 2874-2876

Metodo di produzione 13

Condizioni di reazione
1.1 -
2.1 Reagents: Sodium hydroxide ,  Bromine
2.2 Reagents: Hydrochloric acid Solvents: Water
3.1 Reagents: Thionyl chloride
3.2 -
4.1 Reagents: Sodium hydroxide
Riferimento
Bicyclo[1.1.1]pentane-Derived Building Blocks for Click Chemistry
Kokhan, Serhii O.; et al, European Journal of Organic Chemistry, 2017, 2017(43), 6450-6456

Metodo di produzione 14

Condizioni di reazione
Riferimento
Synthesis and Biopharmaceutical Evaluation of Imatinib Analogues Featuring Unusual Structural Motifs
Nicolaou, Kyriacos C.; et al, ChemMedChem, 2016, 11(1), 31-37

Metodo di produzione 15

Condizioni di reazione
1.1 Reagents: Sodium hydroxide ,  Bromine
1.2 Reagents: Hydrochloric acid Solvents: Water
2.1 Reagents: Thionyl chloride
2.2 -
3.1 Reagents: Sodium hydroxide
Riferimento
Bicyclo[1.1.1]pentane-Derived Building Blocks for Click Chemistry
Kokhan, Serhii O.; et al, European Journal of Organic Chemistry, 2017, 2017(43), 6450-6456

Metodo di produzione 16

Condizioni di reazione
1.1 Reagents: Sodium periodate Catalysts: Ruthenium trichloride Solvents: Carbon tetrachloride ,  Acetonitrile ,  Water ;  96 h
Riferimento
3-aminobicyclo[1.1.1]pentane-1-carboxylic acid derivatives: Synthesis and incorporation into peptides
Paetzel, Michael; et al, European Journal of Organic Chemistry, 2004, (3), 493-498

Metodo di produzione 17

Condizioni di reazione
1.1 Reagents: Methyllithium Solvents: Diethyl ether ,  Pentane
1.2 Solvents: Diethyl ether ,  Pentane
2.1 Reagents: Sodium hydroxide ,  Bromine Solvents: 1,4-Dioxane ,  Water
2.2 Reagents: Thionyl chloride Solvents: Thionyl chloride
2.3 Solvents: Methanol
3.1 Reagents: Sodium hydroxide Solvents: Methanol
Riferimento
(S)-(+)-2-(3'-Carboxybicyclo[1.1.1]pentyl)- glycine, a Structurally New Group I Metabotropic Glutamate Receptor Antagonist
Pellicciari, Roberto; et al, Journal of Medicinal Chemistry, 1996, 39(15), 2874-2876

Metodo di produzione 18

Condizioni di reazione
1.1 Reagents: Sodium hypobromite Solvents: 1,4-Dioxane ,  Water
2.1 Reagents: Thionyl chloride Solvents: Thionyl chloride
3.1 Solvents: Methanol
4.1 Reagents: Sodium hydroxide Solvents: Methanol
Riferimento
A practical photochemical synthesis of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid
Kaszynski, Piotr; et al, Journal of Organic Chemistry, 1988, 53(19), 4593-4

Metodo di produzione 19

Condizioni di reazione
1.1 Solvents: Methanol
2.1 Reagents: Sodium hydroxide Solvents: Methanol
Riferimento
A practical photochemical synthesis of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid
Kaszynski, Piotr; et al, Journal of Organic Chemistry, 1988, 53(19), 4593-4

Metodo di produzione 20

Condizioni di reazione
1.1 Reagents: Sodium hydroxide ,  Bromine Solvents: Water ;  20 °C; 3 h, 20 °C; 20 °C → 0 °C
1.2 Solvents: 1,4-Dioxane ;  0 °C; overnight, 0 °C
2.1 Reagents: Thionyl chloride Solvents: Methanol ;  20 - 40 °C; overnight, rt
3.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran ;  72 h, 50 °C; 50 °C → rt
3.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 3 - 4, rt
Riferimento
Large-scale synthesis and modifications of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (BCP)
Ripenko, Vasyl; et al, Journal of Organic Chemistry, 2021, 86(20), 14061-14068

3-Methoxycarbonylbicyclo[1.1.1]pentane-1-carboxylic acid Raw materials

3-Methoxycarbonylbicyclo[1.1.1]pentane-1-carboxylic acid Preparation Products

3-Methoxycarbonylbicyclo[1.1.1]pentane-1-carboxylic acid Fornitori

atkchemica
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:83249-10-9)3-Methoxycarbonylbicyclo[1.1.1]pentane-1-carboxylic acid
Numero d'ordine:CL7308
Stato delle scorte:in Stock
Quantità:1g/5g/10g/100g
Purezza:95%+
Informazioni sui prezzi Ultimo aggiornamento:Wednesday, 27 November 2024 17:27
Prezzo ($):discuss personally
Fornitori consigliati
Zhejiang Brunova Technology Co., Ltd.
(CAS:83249-10-9)Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, MonoMethyl ester
ZJBN070
Purezza:99%
Quantità:1g
Prezzo ($):Inchiesta
Amadis Chemical Company Limited
(CAS:83249-10-9)3-Methoxycarbonylbicyclo[1.1.1]pentane-1-carboxylic acid
A855903
Purezza:99%/99%
Quantità:25g/100g
Prezzo ($):196.0/774.0